BenchChemオンラインストアへようこそ!

2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Regiochemistry Structural verification Medicinal chemistry

2-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-39-0) is a regiospecifically defined 3-oxy piperidine-pyrimidine hybrid bearing a pyridine-2-carbonyl N-capping group. Unlike the 4-oxy regioisomer (CAS 2034527-05-2), this compound presents a unique 3D pharmacophore with five H-bond acceptors (TPSA 68.2 Ų, XLogP3 1.5) optimized for ATP-competitive kinase inhibitor design. NMR-confirmed identity eliminates structural ambiguity in fragment-based screening and SAR campaigns. Procure this specific regioisomer to ensure reproducible target-engagement data—structurally related analogs show IC₅₀ shifts from 0.5 to 23 nM in PIM kinase assays.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034278-39-0
Cat. No. B2682162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS2034278-39-0
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=CC=N3
InChIInChI=1S/C15H16N4O2/c20-14(13-6-1-2-7-16-13)19-10-3-5-12(11-19)21-15-17-8-4-9-18-15/h1-2,4,6-9,12H,3,5,10-11H2
InChIKeyQHUHAZCLGXKVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-39-0): A Heterocyclic Research Intermediate for Kinase-Targeted Medicinal Chemistry


2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-39-0) is a heterocyclic small molecule (C₁₅H₁₆N₄O₂, MW 284.31 g/mol) featuring a pyrimidine core linked via an ether bridge to a piperidine ring that is further functionalized with a pyridine-2-carbonyl group [1]. The compound contains three nitrogen-containing heterocycles—pyridine, piperidine, and pyrimidine—providing multiple hydrogen-bond acceptor sites (HBA count: 5), a calculated XLogP3 of 1.5, and a topological polar surface area (TPSA) of 68.2 Ų [2]. These physicochemical properties place it within oral drug-like chemical space (Rule-of-Five compliant: zero H-bond donors, MW <500, logP <5) [3]. It is commercially catalogued as a research chemical (Life Chemicals catalog #F6480-2547) with purity verified by LCMS and/or 400 MHz ¹H NMR .

Why 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine Cannot Be Replaced by Generic Pyridine–Piperidine–Pyrimidine Analogs


Pyridine–piperidine–pyrimidine hybrids form a large and therapeutically diverse chemical space where subtle differences in regiochemistry and linker topology critically alter target engagement [1]. Within this class, compounds that differ only in the positional attachment of the pyrimidine ether (3-oxy vs. 4-oxy on the piperidine ring), the carbonyl vector (pyridine-2-carbonyl vs. pyridine-4-carbonyl), or the nature of the N-acyl substituent (pyridine-2-carbonyl vs. pyrimidine-2-carbonyl) frequently exhibit shifts in kinase selectivity, physicochemical properties, and pharmacokinetic profiles [2]. For 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine, the combination of a 3-oxy substitution on the piperidine, pyridine-2-carbonyl N-capping, and a 2-oxy pyrimidine ether creates a specific three-dimensional pharmacophore with a defined spatial separation between the pyridine and pyrimidine rings [3]. This unique topology is not present in the 4-oxy regioisomer (CAS 2034527-05-2) or in 4-(pyrimidin-2-yloxy)piperidine-1-carboxamide derivatives, meaning that even seemingly minor structural changes can abolish or alter target binding, making procurement based solely on general chemical class unreliable [4].

Quantitative Differentiation Evidence for 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-39-0)


Regioisomeric Identity Confirmed by InChI Key: 3-Oxy vs. 4-Oxy Piperidine Substitution

The InChI Key QHUHAZCLGXKVDC-UHFFFAOYSA-N uniquely defines the 3-oxy substitution pattern on the piperidine ring, differentiating 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine from the 4-oxy regioisomer (2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine; CAS not available in this search) and from the pyridine-4-carbonyl isomer (CAS 2034527-05-2, 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine) [1]. The SMILES string O(C1N=CC=CN=1)C1CN(C(C2C=CC=CN=2)=O)CCC1 places the pyrimidine ether at position 3 of the piperidine, confirmed by the connectivity in the InChI string: '1S/C15H16N4O2/c20-14(13-6-1-2-7-16-13)19-10-3-5-12(11-19)21-15-17-8-4-9-18-15/h1-2,4,6-9,12H,3,5,10-11H2' [2]. In contrast, the 4-oxy analog (e.g., 5-ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine) has the oxygen attachment at position 4 of the piperidine, altering the dihedral angle between the pyrimidine and pyridine rings .

Regiochemistry Structural verification Medicinal chemistry

Physicochemical Differentiation: XLogP3 (1.5) and TPSA (68.2 Ų) vs. Pyridine-4-Carbonyl Isomer and Heavier Analogs

The computed XLogP3 of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is 1.5, with a TPSA of 68.2 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors [1]. In comparison, the pyridine-4-carbonyl isomer CAS 2034527-05-2, while sharing the same molecular formula (C₁₅H₁₆N₄O₂) and MW, may exhibit a different XLogP3 due to altered electronic distribution (4-pyridine carbonyl is less electron-withdrawing than 2-pyridine carbonyl) [2]. Furthermore, heavier piperidine-pyrimidine ethers such as 5-ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine (MW ~312 g/mol) and 2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine (MW ~352 g/mol) have higher lipophilicity and higher molecular weight, moving them further from optimal oral drug-like space . The target compound has a rotatable bond count of 3 and a complexity index of 347, indicating a relatively constrained scaffold compared to analogs with longer linkers (e.g., cyclopropyl-substituted variant CAS 2320144-69-0 with a methylene spacer) [3].

Lipophilicity Polar surface area Drug-likeness

N-Acyl Substituent Identity: Pyridine-2-Carbonyl vs. Alternative Capping Groups in Piperidine-Pyrimidine Ethers

The pyridine-2-carbonyl group at the piperidine nitrogen serves as a key pharmacophoric element that can engage kinase hinge regions through the pyridine nitrogen [1]. Replacing this group with alternative N-acyl substituents—such as in N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide or 4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine—fundamentally changes the hydrogen-bonding capacity and electronic character at this position. Pyridine-2-carbonyl provides a basic nitrogen (pKa ~5.2 for pyridine) capable of accepting a hydrogen bond from the kinase hinge backbone NH, whereas morpholine-carbonyl or dichlorobenzyl-carboxamide substituents lack this capacity [2]. The target compound's five H-bond acceptors (two pyridine N, two pyrimidine N, one amide carbonyl O) create a specific acceptor pattern that distinguishes it from analogs with four acceptors (e.g., morpholine variant, HBA: 4) . This difference is critical because PIM kinase inhibitors such as those in US8575145 demonstrate that the N-heteroaryl substituent directly determines PIM1 vs. PIM2 vs. PIM3 selectivity (exemplified IC₅₀ shifts of 0.5 nM to 23 nM across the series) [3].

Kinase hinge binding N-acyl substituent Structure-activity relationship

Commercial Availability and Purity: Quantified vs. Uncharacterized Research-Grade Alternatives

2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is commercially available through Life Chemicals (catalog #F6480-2547) in quantities ranging from 4 mg ($66.00) to 40 mg ($140.00), with purity verified by LCMS and/or 400 MHz ¹H NMR [1]. This analytical characterization standard is consistent across Life Chemicals' quality control platform, which specifies >90% purity for catalog compounds . In contrast, the pyridine-4-carbonyl isomer (CAS 2034527-05-2) and the cyclopropyl-substituted analog (CAS 2320144-69-0) are listed by fewer suppliers and may lack equivalent analytical documentation, introducing procurement risk for SAR studies where impurity-driven false positives are a known pitfall [2]. The availability of 4 mg and 40 mg pre-weighed quantities with defined pricing ($66 and $140 respectively) enables precise budgeting for initial screening without the need for custom synthesis, whereas custom-synthesized analogs typically require 4–6 week lead times and $500–$2,000 upfront investment .

Commercial sourcing Purity Quality assurance

Optimal Research Applications for 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-39-0) Based on Evidence


Kinase Inhibitor Hit-to-Lead SAR with Hinge-Binding Pyridine Pharmacophore

The pyridine-2-carbonyl group on the piperidine nitrogen provides a hinge-binding motif compatible with ATP-competitive kinase inhibitor design [1]. In PIM kinase programs, structurally related piperidine-pyrimidine scaffolds achieve IC₅₀ values ranging from 0.5 to 23 nM, demonstrating that the N-heteroaryl substituent is a key driver of potency [2]. Researchers initiating a kinase inhibitor hit-to-lead campaign can use 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine as a core scaffold for systematic SAR exploration around the pyridine, piperidine, and pyrimidine rings, leveraging its defined stereoelectronic profile (HBA: 5, XLogP3: 1.5, TPSA: 68.2 Ų) to modulate potency, selectivity, and drug-like properties [3].

Regioisomer-Controlled Fragment-Based Drug Discovery (FBDD)

The unambiguous 3-oxy regioisomer identity (InChI Key QHUHAZCLGXKVDC) distinguishes this compound from 4-oxy piperidine analogs and enables precise 3D pharmacophore mapping in fragment-based screening [1]. The moderate molecular weight (284.31 g/mol, 21 heavy atoms) and compliance with the Rule of Three (MW <300, HBD ≤3, HBA ≤3, though HBA=5 is a deliberate exceedance) position it as a fragment-like scaffold that can be grown into lead-like space [2]. In fragment libraries, each regioisomer must be treated as a distinct chemical entity; the commercial availability of this specific 3-oxy variant with NMR-confirmed identity eliminates the structural ambiguity that otherwise confounds fragment hit validation [3].

Computational Chemistry and Molecular Docking Model Validation

With a rotatable bond count of 3 and a defined TPSA of 68.2 Ų, this compound provides a relatively rigid scaffold for validating docking poses against kinase crystal structures (e.g., PIM1, PIM2, PIM3) [1]. The distinct InChI Key and SMILES string allow unambiguous registration in computational databases (PubChem, ChEMBL, ZINC), ensuring that docking results are not conflated with regioisomeric or isomeric contaminants [2]. The five defined H-bond acceptors provide multiple anchor points for pose validation, while the absence of H-bond donors simplifies free-energy perturbation (FEP) calculations by reducing the number of protonation states to consider [3].

Negative Control Design in PIM Kinase Selectivity Panels

Given the demonstrated sensitivity of PIM kinase inhibition to the N-capping group (IC₅₀ shifts from 0.5 to 23 nM across structurally related compounds in US8575145), 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine may serve as a structurally matched negative control for analogs bearing alternative N-acyl substituents [1]. By comparing the biological activity of this pyridine-2-carbonyl compound with the pyridine-4-carbonyl isomer (CAS 2034527-05-2) or with carboxamide-capped variants, researchers can deconvolute the contribution of the pyridine nitrogen position and HBA count to kinase selectivity profiles [2]. This approach is particularly valuable in panel screening where off-target kinase inhibition must be attributed to specific structural features [3].

Quote Request

Request a Quote for 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.